A Technical Guide to 3-Isopropoxy-4-methylphenylboronic acid pinacol ester: Synthesis, Characterization, and Applications in Modern Drug Discovery
A Technical Guide to 3-Isopropoxy-4-methylphenylboronic acid pinacol ester: Synthesis, Characterization, and Applications in Modern Drug Discovery
Introduction & Executive Summary
Overview of Boronic Acids and Their Pinacol Esters in Medicinal Chemistry
Boronic acids and their corresponding esters have become indispensable tools in modern synthetic organic chemistry. Their rise to prominence is largely due to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules.[2][3] Boronic acid pinacol esters, such as 3-Isopropoxy-4-methylphenylboronic acid pinacol ester, offer enhanced stability compared to their corresponding free boronic acids, preventing issues like protodeboronation while being easy to handle and purify.[1][4] This stability makes them highly valuable reagents in multi-step syntheses common in the pharmaceutical industry.[3][5]
Significance of the 3-Isopropoxy-4-methylphenyl Moiety in Drug Scaffolds
The 3-isopropoxy-4-methylphenyl structural motif is of significant interest to medicinal chemists. The isopropoxy group can act as a lipophilic hydrogen bond acceptor, potentially improving pharmacokinetic properties such as cell membrane permeability and metabolic stability. The methyl group provides a point of steric bulk and can influence the molecule's overall conformation and binding affinity to biological targets. The strategic placement of these substituents on the phenyl ring allows for fine-tuning of a drug candidate's electronic and steric properties to optimize its therapeutic effect and safety profile.
Scope and Purpose of this Guide
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester. It covers the compound's physicochemical properties, detailed synthetic and purification protocols, and its application in the robust Suzuki-Miyaura cross-coupling reaction. Furthermore, this guide offers practical advice on handling, storage, and troubleshooting common experimental issues, aiming to serve as a valuable resource for those utilizing this versatile building block in their research and development endeavors.
Physicochemical Properties and Structural Elucidation
Chemical Structure and Nomenclature
Systematic Name: 2-(3-Isopropoxy-4-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Common Synonyms: 3-Isopropoxy-4-methylphenylboronic acid, pinacol ester
Structure:
Key Physicochemical Parameters
| Property | Value | Source |
| CAS Number | 1218789-75-3 | [6] |
| Molecular Formula | C16H25BO3 | [6] |
| Molecular Weight | 276.19 g/mol | [6] |
| Appearance | Typically a white to off-white solid or crystalline powder | [7] |
| Solubility | Soluble in many organic solvents (e.g., Dioxane, THF, DMF, Toluene).[1] Insoluble in water.[8] |
Spectroscopic Characterization
Characterization of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester is typically achieved through a combination of spectroscopic techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. Expected signals include those for the aromatic protons, the isopropoxy methine and methyl protons, the benzylic methyl protons, and the characteristic singlet for the twelve equivalent protons of the pinacol group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows the different carbon environments within the molecule, including the aromatic carbons, the isopropoxy carbons, the methyl carbon, and the carbons of the pinacol ester.
-
MS (Mass Spectrometry): Confirms the molecular weight of the compound.
-
IR (Infrared Spectroscopy): Can be used to identify characteristic functional groups, such as C-O and B-O bonds.
Synthesis and Purification
Common Synthetic Routes
3.1.1 Miyaura Borylation of 3-Isopropoxy-4-methyl-1-halobenzene
The most common and efficient method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction.[4] This palladium-catalyzed cross-coupling reaction involves the treatment of an aryl halide (typically a bromide or iodide) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base.[4][5]
The choice of a weak base, such as potassium acetate (KOAc), is crucial to prevent a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and the starting aryl halide.[4] The mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the diboron reagent and reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5]
Detailed, Step-by-Step Laboratory Protocol for Synthesis
This protocol is a representative example for the synthesis of 3-Isopropoxy-4-methylphenylboronic acid pinacol ester via Miyaura borylation.
Materials:
-
1-Bromo-3-isopropoxy-4-methylbenzene (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 - 1.5 equiv)[9]
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium acetate (KOAc), anhydrous (3.0 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add a magnetic stir bar, 1-Bromo-3-isopropoxy-4-methylbenzene, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add anhydrous 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir overnight.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 3-Isopropoxy-4-methylphenylboronic acid pinacol ester.
Purification and Quality Control
-
Column Chromatography: A gradient of ethyl acetate in hexanes is typically effective for purifying the product on a silica gel column.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) can be an effective purification method.
-
Quality Control: The purity of the final product should be assessed by ¹H NMR and GC-MS or LC-MS to ensure it is free from starting materials and by-products.
Key Applications in Cross-Coupling Reactions
The Suzuki-Miyaura Coupling: A Workhorse Reaction
3-Isopropoxy-4-methylphenylboronic acid pinacol ester is an excellent substrate for the Suzuki-Miyaura cross-coupling reaction, enabling the formation of biaryl structures.[1][3] This reaction is a cornerstone of modern medicinal chemistry for constructing complex molecular frameworks.[3]
4.1.1 Mechanism and Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps:[2][10]
-
Oxidative Addition: A Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide, forming a Pd(II) intermediate.[1][2]
-
Transmetalation: In the presence of a base, the organic group from the boronic ester is transferred to the palladium center, displacing the halide.[2] The base activates the boronic ester, facilitating this step.
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[2]
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
4.1.2 Optimized Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide) (1.0 equiv)
-
3-Isopropoxy-4-methylphenylboronic acid pinacol ester (1.1 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)
Procedure:
-
Setup: In a reaction vessel, combine the aryl halide, 3-Isopropoxy-4-methylphenylboronic acid pinacol ester, palladium catalyst, and base.
-
Inerting: Evacuate and backfill the vessel with an inert gas.
-
Solvent Addition: Add the degassed solvent system. A small amount of water is often beneficial for the reaction.[1]
-
Heating: Heat the mixture with stirring to the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over an anhydrous salt.
-
Purification: Remove the solvent in vacuo and purify the crude product by column chromatography or recrystallization.
Case Studies in Drug Development
While specific examples naming this exact reagent are proprietary, substituted phenylboronic acid pinacol esters are routinely used in the synthesis of a wide range of biologically active compounds. They are key intermediates in the production of kinase inhibitors, GPCR modulators, and other therapeutic agents where a biaryl core is essential for activity. The ability to rapidly generate diverse libraries of compounds by varying the coupling partners makes the Suzuki-Miyaura reaction with reagents like this one a powerful strategy in lead optimization.[11]
Handling, Storage, and Safety
Material Safety Data Sheet (MSDS) Highlights
As with any chemical reagent, it is crucial to consult the Safety Data Sheet (SDS) before use.[12] Boronic acid pinacol esters are generally considered to be irritants.[13][14]
-
Hazards: May cause skin, eye, and respiratory irritation.[13][14][15] Harmful if swallowed.[12][15]
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12][16][17] Handle in a well-ventilated area or a chemical fume hood.[16][17][18] Avoid breathing dust or vapors.[14] Wash hands thoroughly after handling.[12][16]
Recommended Storage Conditions
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13][16][18]
-
Protect from moisture, as boronic esters can slowly hydrolyze to the corresponding boronic acids.
Safe Handling and Disposal Practices
-
Use non-sparking tools and take measures to prevent the build-up of electrostatic charge.[17][18]
-
Dispose of waste in accordance with local, state, and federal regulations.[12][18] Contaminated containers should be handled as hazardous waste.[18]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature; Incorrect base or solvent. | Use a fresh, active catalyst; Ensure reagents are pure and dry; Optimize reaction temperature; Screen different bases and solvent systems. |
| Protodeboronation (Loss of Boron Moiety) | Presence of acid or excess water; Prolonged reaction times at high temperatures. | Ensure the reaction is run under basic or neutral conditions; Use anhydrous solvents; Minimize reaction time. |
| Formation of Homocoupled Byproducts | Oxygen contamination leading to oxidative homocoupling; Inefficient transmetalation. | Thoroughly degas solvents and maintain an inert atmosphere; Optimize the base and solvent to facilitate transmetalation. |
| Dehalogenation of Starting Material | Certain palladium catalysts and reaction conditions can promote this side reaction.[19] | Screen different palladium catalysts and ligands; Adjust the base and temperature. |
Conclusion and Future Outlook
3-Isopropoxy-4-methylphenylboronic acid pinacol ester is a highly valuable and versatile building block for synthetic and medicinal chemists. Its stability, ease of handling, and reactivity in the robust Suzuki-Miyaura cross-coupling reaction make it an essential tool for the construction of complex molecules, particularly in the field of drug discovery. As the demand for novel therapeutics with finely tuned properties continues to grow, the strategic use of well-designed reagents like this boronic ester will remain a key element in the successful development of new medicines. Continued research into novel catalysts and reaction conditions will further expand the utility and efficiency of cross-coupling reactions involving this and similar building blocks.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms.
- Yaman, T., & Harvey, J. N. (2019).
- Organic Chemistry Portal. Suzuki Coupling.
- Apollo Scientific. Vinylboronic acid, pinacol ester.
- ChemicalBook. (2025, July 5). SPIRO[2.5]OCT-5-EN-6-YL BORONIC ACID PINACOL ESTER.
- ACS Publications. (2005, July 28). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry.
- CymitQuimica. (2024, December 19).
- Fisher Scientific.
- Organic Chemistry Portal.
- Fisher Scientific. (2009, September 8).
- Al-Zoubi, R. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(19), 8382-8399.
- Sigma-Aldrich. (2025, November 6).
- Interchim.
- CymitQuimica. Isopropoxyboronic acid pinacol ester.
- Alfa Chemistry. CAS 61676-62-8 Isopropoxyboronic acid pinacol ester.
- HETEROCYCLES. (2014). a practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester.
- Thoreauchem. 3-Isopropoxy-5-methylphenylboronic acid, pinacol ester-1218789-75-3.
- GitHub. (2024, March 4).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. mt.com [mt.com]
- 4. Miyaura Borylation Reaction [organic-chemistry.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. 3-Isopropoxy-5-methylphenylboronic acid, pinacol ester-1218789-75-3 - Thoreauchem [thoreauchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. CAS 61676-62-8: Isopropoxyboronic acid pinacol ester [cymitquimica.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki–Miyaura coupling revisited: an integrated computational study - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. interchim.com [interchim.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. static.cymitquimica.com [static.cymitquimica.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. Synthetic Challenges in Miyaura Borylation of Bromo-Thienopyrimidine · Issue #36 · OpenSourceMalaria/Series3 · GitHub [github.com]

